5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene 5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene
Brand Name: Vulcanchem
CAS No.: 933726-49-9
VCID: VC11982376
InChI: InChI=1S/C8H9N3S/c1-2-9-5-7-6(1)10-8-11(7)3-4-12-8/h3-4,9H,1-2,5H2
SMILES: C1CNCC2=C1N=C3N2C=CS3
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol

5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene

CAS No.: 933726-49-9

Cat. No.: VC11982376

Molecular Formula: C8H9N3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene - 933726-49-9

Specification

CAS No. 933726-49-9
Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
IUPAC Name 5-thia-2,7,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene
Standard InChI InChI=1S/C8H9N3S/c1-2-9-5-7-6(1)10-8-11(7)3-4-12-8/h3-4,9H,1-2,5H2
Standard InChI Key FDKMMYMJDIEKSJ-UHFFFAOYSA-N
SMILES C1CNCC2=C1N=C3N2C=CS3
Canonical SMILES C1CNCC2=C1N=C3N2C=CS3

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The systematic IUPAC name, 5-thia-2,7,11-triazatricyclo[6.4.0.02,6^{2,6}]dodeca-1(8),3,6-triene, delineates its fused bicyclic structure comprising a 12-membered ring system. The "5-thia" designation indicates a sulfur atom at position 5, while "2,7,11-triaza" specifies nitrogen atoms at positions 2, 7, and 11 . The tricyclo[6.4.0.02,6^{2,6}] prefix describes the bridge connectivity, with two fused rings of six and four members, respectively.

Structural Representation

The compound’s SMILES notation varies slightly across sources:

  • VulcanChem: C1CNCC2=C1N=C3N2C=CS3

  • BLD Pharm: C12=C(CCNC2)N=C3SC=CN13

Both representations describe a tricyclic system with a central sulfur atom and three nitrogen atoms. The InChIKey FDKMMYMJDIEKSJ-UHFFFAOYSA-N confirms its unique stereochemical identity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H9N3S\text{C}_8\text{H}_9\text{N}_3\text{S}
Molecular Weight179.24 g/mol
CAS Number933726-49-9
PubChem CID104276743
SMILES (Canonical)C1CNCC2=C1N=C3N2C=CS3

Synthesis and Physicochemical Properties

Physicochemical Profile

  • Solubility: Predicted low aqueous solubility due to the hydrophobic tricyclic core.

  • Melting Point: Unreported for this compound, but related structures (e.g., CAS 247-92-7) exhibit melting points of 174–178°C .

  • Stability: Likely stable at room temperature, as suppliers recommend standard storage conditions .

Related Compounds and Structural Analogues

Table 2: Comparison with Related Tricyclic Heterocycles

Compound CASStructureMolecular WeightKey Differences
933726-49-9 5-thia-2,7,11-triazatricyclo179.24 g/molSulfur at position 5
247-92-7 7-thia-2,4,5-triazatricyclo290.43 g/molExtended aromatic system
90644284 Piperazine-linked derivative446.5 g/molFunctionalized sidechain

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